4-Chloro-5-methoxypyrimidine
Overview
Description
4-Chloro-5-methoxypyrimidine is an organic compound with the molecular formula C5H5ClN2O. It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the fourth position and a methoxy group at the fifth position of the pyrimidine ring. This compound is typically found as a colorless to pale yellow crystalline powder and is soluble in most organic solvents such as ethanol, ether, and chloroform, but insoluble in water .
Scientific Research Applications
4-Chloro-5-methoxypyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of nucleic acid analogs and their interactions with biological systems.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and dyes
Safety and Hazards
The safety data sheet for 4-Chloro-5-methoxypyrimidine indicates that it may cause skin irritation and serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Mechanism of Action
Target of Action
4-Chloro-5-methoxypyrimidine is a derivative of pyrimidine . Pyrimidines are known to have a wide range of pharmacological applications and are reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities . .
Mode of Action
Pyrimidine derivatives are known to interact with various targets, leading to a multitude of biological effects .
Biochemical Pathways
Pyrimidine derivatives are known to modulate a variety of biochemical pathways, including those involved in cancer, inflammation, hypertension, and microbial infections .
Pharmacokinetics
It is noted that synthetic methodologies that serve molecules with improved druglikeness and adme-tox properties are given special attention in the synthesis of pyrimidine derivatives .
Result of Action
Pyrimidine derivatives are known to have a wide range of biological activities, including anticancer, antibacterial, antiallergic, and anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives can interact with various enzymes and proteins . For instance, fluoropyrimidines, a class of pyrimidine derivatives, have been found to inhibit thymidylate synthase (TS), an enzyme involved in DNA synthesis .
Cellular Effects
Pyrimidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrimidine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Pyrimidine derivatives are known to be involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-methoxypyrimidine generally involves the reaction of pyrimidine with chloromethyl chloroformate. The process includes the following steps:
Reaction with Chloromethyl Chloroformate: Pyrimidine is reacted with chloromethyl chloroformate in the presence of a base such as sodium bicarbonate in an organic solvent like ethanol.
Methoxylation: The intermediate product is then treated with methanol and sodium hydroxide to introduce the methoxy group at the fifth position.
Industrial Production Methods: In industrial settings, the production of this compound is typically carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves:
Chlorination: Pyrimidine is chlorinated using chloromethyl chloroformate in the presence of a catalyst.
Methoxylation: The chlorinated intermediate is then methoxylated using methanol and a base such as sodium hydroxide.
Chemical Reactions Analysis
4-Chloro-5-methoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Methoxylation: The methoxy group can be further modified through reactions with other reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products:
Substituted Pyrimidines: Products where the chlorine atom is replaced by other functional groups.
Oxidized or Reduced Derivatives: Various oxidized or reduced forms of the compound.
Comparison with Similar Compounds
4-Chloro-5-methoxypyrimidine can be compared with other similar compounds such as:
4-Chloro-5-fluoro-2-methoxypyrimidine: This compound has a fluorine atom instead of a chlorine atom at the fifth position, which can alter its reactivity and applications.
4,6-Dichloro-5-methoxypyrimidine: This compound has an additional chlorine atom at the sixth position, which can influence its chemical properties and biological activities.
Uniqueness: The presence of both chlorine and methoxy groups in this compound makes it a versatile intermediate for various chemical reactions and applications. Its unique structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry and other fields .
Properties
IUPAC Name |
4-chloro-5-methoxypyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-9-4-2-7-3-8-5(4)6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMIYYREUVYVEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CN=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451598 | |
Record name | 4-Chloro-5-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00451598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
695-85-2 | |
Record name | 4-Chloro-5-methoxypyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=695-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-5-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00451598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-5-methoxypyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-chloro-5-methoxypyrimidine in the synthesis of Avitriptan?
A1: this compound serves as a crucial building block in the final stages of Avitriptan synthesis []. The research paper describes a multi-step process where this compound is coupled with a chloropropylindole intermediate (compound 35) already linked to a piperazine molecule (compound 26). This reaction sequence ultimately leads to the formation of Avitriptan. []
Q2: Were there any improvements in the synthesis of this compound during this research?
A2: Yes, the researchers reported achieving significant improvements in synthesizing this compound, along with other starting materials like hydrazine (compound 6) and 5-chlorovaleraldehyde (compound 20) []. Although the paper doesn't delve into the specifics of these improvements, it highlights their importance in achieving a more efficient overall synthesis of Avitriptan.
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